N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
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Overview
Description
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is a complex organic compound with a molecular weight of 329.31 g/mol This compound is known for its unique chemical structure, which includes a piperidine ring, a methoxyethyl group, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 1-(2-methoxyethyl)piperidine with a suitable alkylating agent to form the intermediate compound. This intermediate is then reacted with 4-(propan-2-yl)phenylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-4-yl)methanamine
- N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-2-methyl-N-phenylprop-2-enamide
Uniqueness
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-15(2)17-4-6-18(7-5-17)22-20(25)19(24)21-14-16-8-10-23(11-9-16)12-13-26-3/h4-7,15-16H,8-14H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXFOZDJKLYKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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